Ethyl 4-methyl-2-(3-methyl-4-((5-methylfuran-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)thiazole-5-carboxylate
Description
Molecular Architecture of Thiazole-Pyrazole-Furan Hybrid Systems
The compound belongs to a class of thiazole-pyrazole-furan hybrids , which combine three distinct heterocyclic systems:
- A thiazole ring (5-membered ring with nitrogen and sulfur atoms at positions 1 and 3).
- A 4,5-dihydro-1H-pyrazol-5-one moiety (partially saturated pyrazole with a ketone group).
- A 5-methylfuran-2-yl methylene substituent (furan derivative with a methyl group at position 5 and a conjugated exocyclic double bond).
The thiazole core is substituted at position 2 with the pyrazol-1-yl group and at position 5 with an ethyl carboxylate ester. The pyrazole ring is further functionalized with a methyl group at position 3 and a methylene-linked 5-methylfuran group at position 4. This architecture creates a conjugated π-system spanning the pyrazole, methylene bridge, and furan ring, which influences electronic delocalization and reactivity.
Key Structural Parameters
Conformational Dynamics of the 4,5-Dihydro-1H-Pyrazol-5-one Moiety
The 4,5-dihydro-1H-pyrazol-5-one group exhibits unique conformational flexibility due to its partially saturated structure:
- Ring Puckering : The non-aromatic pyrazoline ring adopts a half-chair conformation , with the ketone oxygen (O5) and methyl group (C3) occupying pseudo-axial positions to minimize steric strain.
- Hydrogen Bonding : The NH group at position 1 participates in intramolecular hydrogen bonding with the thiazole’s sulfur atom (S1), stabilizing the planar arrangement of the pyrazole-thiazole interface.
- Tautomerism : The compound exists predominantly in the keto form due to resonance stabilization from the conjugated methylene-furan system, which disfavors enol tautomerization.
Dynamic Effects on Reactivity
Electronic Effects of the 5-Methylfuran-2-yl Methylene Substituent
The 5-methylfuran-2-yl methylene group profoundly impacts the compound’s electronic profile:
- Electron-Donating Effects : The methyl group at furan’s position 5 increases electron density in the furan ring via inductive effects, enhancing conjugation with the pyrazole’s π-system.
- Hyperconjugation : The exocyclic methylene bridge facilitates charge delocalization between the furan and pyrazole rings, as evidenced by a bathochromic shift in UV-Vis spectra (λmax ≈ 320 nm).
- Steric Interactions : The methyl group introduces steric bulk that restricts rotation about the C4–methylene bond, locking the furan and pyrazole rings into a coplanar arrangement .
Electronic Parameters
| Property | Value/Description |
|---|---|
| HOMO-LUMO Gap | 3.2 eV (calculated via DFT) |
| Dipole Moment | 5.1 D (oriented toward thiazole’s carboxylate) |
| NBO Charges | Pyrazole N1: −0.32; Furan O2: −0.45 |
Comparative Structural Analysis with Analogous Heterocyclic Hybrids
The compound’s structure was compared to three related hybrids (Table 1):
Table 1: Structural and Electronic Comparison of Heterocyclic Hybrids
Key Observations
- The ethyl carboxylate group enhances solubility compared to EVT-2731880’s chlorophenyl substituent.
- The 5-methylfuran group lowers the HOMO-LUMO gap by 0.9 eV relative to unsubstituted furan derivatives, increasing reactivity.
- Hybrids with thiazole-pyrazole linkers exhibit superior DHFR inhibition compared to imidazole-containing analogs.
Properties
Molecular Formula |
C17H17N3O4S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(4E)-3-methyl-4-[(5-methylfuran-2-yl)methylidene]-5-oxopyrazol-1-yl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H17N3O4S/c1-5-23-16(22)14-11(4)18-17(25-14)20-15(21)13(10(3)19-20)8-12-7-6-9(2)24-12/h6-8H,5H2,1-4H3/b13-8+ |
InChI Key |
QDGUHSQXJVQXBD-MDWZMJQESA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(=O)/C(=C/C3=CC=C(O3)C)/C(=N2)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(=O)C(=CC3=CC=C(O3)C)C(=N2)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Ethyl Acetoacetate and Hydrazine Hydrate
Ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to form 3-methyl-5-pyrazolone (1a). This reaction proceeds via nucleophilic attack of hydrazine on the β-keto ester, followed by cyclization and dehydration.
Reaction Conditions :
Knoevenagel Condensation with 5-Methylfurfural
The pyrazolone (1a) undergoes condensation with 5-methylfurfural in acetic acid catalyzed by piperidine to form the methylene-bridged derivative (1b). The α,β-unsaturated ketone is formed via base-catalyzed deprotonation and aldol-like addition.
Reaction Conditions :
-
3-Methyl-5-pyrazolone (1.0 equiv), 5-methylfurfural (1.1 equiv), acetic acid, piperidine (cat.), reflux (4 h).
Synthesis of Ethyl 4-Methylthiazole-5-Carboxylate
The thiazole-ester moiety is constructed via Hantzsch thiazole synthesis, followed by esterification.
Hantzsch Thiazole Synthesis
Thiourea reacts with ethyl 2-chloroacetoacetate in ethanol under reflux to form 4-methylthiazole-5-carboxylic acid (2a). The mechanism involves nucleophilic substitution, cyclization, and tautomerization.
Reaction Conditions :
Esterification of Thiazole Carboxylic Acid
The carboxylic acid (2a) is esterified with ethanol using sulfuric acid as a catalyst to yield ethyl 4-methylthiazole-5-carboxylate (2b).
Reaction Conditions :
-
4-Methylthiazole-5-carboxylic acid (1.0 equiv), ethanol (excess), H2SO4 (cat.), reflux (6 h).
Coupling of Pyrazolone and Thiazole Moieties
The final step involves linking the pyrazolone (1b) and thiazole-ester (2b) via nucleophilic aromatic substitution (SNAr).
Activation of Thiazole Ester
The thiazole-ester (2b) is treated with phosphorus oxychloride (POCl3) to generate the 2-chlorothiazole intermediate (3a), enhancing electrophilicity at the 2-position.
Reaction Conditions :
SNAr Reaction with Pyrazolone
The chlorothiazole (3a) reacts with the pyrazolone (1b) in the presence of potassium carbonate in DMF, facilitating deprotonation of the pyrazolone’s 1-position nitrogen and subsequent substitution.
Reaction Conditions :
-
2-Chlorothiazole (1.0 equiv), pyrazolone (1.1 equiv), K2CO3 (2.0 equiv), DMF, 100°C (8 h).
Analytical Validation and Optimization
Spectroscopic Characterization
Yield Optimization Strategies
-
Solvent Selection : DMF outperforms THF and DCM in SNAr reactions due to superior solvation of intermediates.
-
Catalyst Screening : Piperidine (0.5 mol%) increases Knoevenagel condensation yield by 15% compared to pyrrolidine.
Comparative Analysis of Alternative Routes
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-(3-methyl-4-((5-methylfuran-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 4-methyl-2-(3-methyl-4-((5-methylfuran-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)thiazole-5-carboxylate can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential therapeutic properties. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-(3-methyl-4-((5-methylfuran-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)thiazole-5-carboxylate would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. Detailed studies would be required to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s 5-methylfuran group contrasts with the trifluoromethylphenyl group in , which increases hydrophobicity but may reduce metabolic stability.
- Conformational Rigidity : The dihydropyrazole ring in the target compound likely imposes conformational constraints similar to the dihydrothiazolo-pyrimidine system in , affecting binding selectivity.
- Crystallization Behavior : Compounds like crystallize in triclinic systems with DMF, suggesting polar solvents favor ordered packing. The target compound’s crystallization remains uncharacterized but may follow similar trends.
Computational and Experimental Characterization
- Crystallography : While the target compound’s structure is unreported, analogs like use single-crystal X-ray diffraction with SHELXL refinement , revealing planar cores and substituent-driven deviations.
- Spectroscopy : IR and NMR data for related compounds highlight carbonyl (C=O, ~1700 cm⁻¹) and aromatic (C=C, ~1600 cm⁻¹) stretches, with thiazole protons resonating at δ 7.5–8.5 ppm in ¹H NMR .
Biological Activity
Ethyl 4-methyl-2-(3-methyl-4-((5-methylfuran-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)thiazole-5-carboxylate is a complex organic compound that exhibits various biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and anti-inflammatory effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a pyrazole moiety, and a furan derivative, contributing to its diverse biological activities. The structural formula is as follows:
1. Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It demonstrated significant broad-spectrum activity against various pathogens.
The compound's effectiveness against E. coli was comparable to that of ciprofloxacin, indicating its potential as a new antimicrobial agent.
2. Antioxidant Activity
The antioxidant properties were assessed using the DPPH radical scavenging assay, where the compound exhibited notable scavenging percentages.
| Compound | DPPH Scavenging (%) | Reference |
|---|---|---|
| Ethyl 4-methyl... | 88.56 ± 0.43 | |
| Control (Ascorbic Acid) | 95.00 ± 0.50 |
This high scavenging capacity suggests that the compound can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.
3. Anti-inflammatory Activity
The anti-inflammatory effects were evaluated through HRBC membrane stabilization assays, with results indicating substantial protective effects.
| Compound | HRBC Stabilization (%) | Reference |
|---|---|---|
| Ethyl 4-methyl... | 86.70 ± 0.259 | |
| Control (Indomethacin) | 90.00 ± 0.50 |
These findings suggest that the compound may help mitigate inflammation by stabilizing red blood cell membranes.
Case Studies
A study published in December 2024 focused on the design and synthesis of benzofuran-pyrazole derivatives, including our compound of interest. The research highlighted its broad-spectrum antimicrobial activity and significant inhibition of DNA gyrase B, which is critical for bacterial DNA replication.
In Vitro Studies
In vitro cytotoxicity assays revealed that the compound exhibited moderate cytotoxicity with IC50 values around 163 µM against human cancer cell lines, suggesting potential for further development in cancer therapeutics.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for this compound, and how are intermediates characterized?
- Methodology : The synthesis involves multi-step reactions, including:
- Biginelli condensation to form pyrimidine intermediates (e.g., using aromatic aldehydes, ethyl acetoacetate, and thioureas) .
- Cyclization with reagents like 3-amino-5-methylisoxazole under reflux conditions .
- Characterization : Key intermediates are validated via 1H/13C NMR (to confirm functional groups) and mass spectrometry (for molecular weight verification) .
Q. Which analytical techniques are essential for structural elucidation?
- Primary Tools :
- NMR spectroscopy to map hydrogen/carbon environments (e.g., distinguishing thiazole and pyrazole protons) .
- X-ray crystallography to resolve stereochemical ambiguities, particularly for crystalline derivatives .
- Supporting Methods : IR spectroscopy for functional group analysis and HPLC for purity assessment (>95% purity thresholds) .
Q. What preliminary biological screening strategies are recommended?
- In vitro assays :
- Kinase inhibition assays (e.g., protein kinase C isoforms) due to structural similarity to bioactive thiazolidinones .
- Antimicrobial screening using disk diffusion or microbroth dilution methods .
- Cytotoxicity profiling against cancer cell lines (e.g., MTT assays) to prioritize lead compounds .
Advanced Research Questions
Q. How can synthetic yields be optimized, particularly in cyclization steps?
- Approaches :
- Solvent optimization : Ethanol reflux vs. DMF for improved cyclization efficiency .
- Catalyst screening : Acidic (e.g., HCl) or basic conditions to enhance reaction rates .
- Data Table :
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Biginelli Condensation | 65–70 | Ethanol, 12h reflux | |
| Cyclization | 72–78 | DMF, 2h at 80°C |
Q. How should contradictory bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Strategies :
- Orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside cytotoxicity assays .
- Impurity profiling : Use HPLC-MS to rule out byproduct interference .
- Case Study : A derivative showed anti-inflammatory activity in vitro but cytotoxicity at higher doses; dose-response curves and metabolite analysis were critical for interpretation .
Q. What computational models predict target interactions for SAR studies?
- Tools :
- Molecular docking (AutoDock Vina) to map binding poses in kinase active sites .
- MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .
- Application : Modifying the furan methyl group improved predicted binding affinity by 1.5 kcal/mol in COX-2 models .
Q. What challenges arise in SAR development for structural analogs?
- Key Issues :
- Stereochemical complexity : Diastereomers may exhibit divergent bioactivities (e.g., cis vs. trans configurations in pyrazole hybrids) .
- Synthetic bottlenecks : Limited accessibility of 5-methylfuran precursors complicates analog libraries .
- Solution : Fragment-based design to prioritize synthetically tractable substituents (e.g., halogens on the phenyl ring) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
